Hexadecanoate-13C16 (potassium)
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Overview
Description
Hexadecanoate-13C16 (potassium) is a stable isotope-labeled compound, specifically a potassium salt of hexadecanoic acid (palmitic acid) where all carbon atoms are replaced with the 13C isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanoate-13C16 (potassium) is synthesized by labeling hexadecanoic acid with 13C isotopes. The process involves the incorporation of 13C into the carbon backbone of hexadecanoic acid, followed by neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production of Hexadecanoate-13C16 (potassium) typically involves large-scale synthesis using 13C-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .
Chemical Reactions Analysis
Types of Reactions
Hexadecanoate-13C16 (potassium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of hexadecanoate .
Scientific Research Applications
Hexadecanoate-13C16 (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fatty acids.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes .
Mechanism of Action
Hexadecanoate-13C16 (potassium) exerts its effects by incorporating into biological systems where it can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. It targets pathways involved in lipid metabolism and can induce the expression of proteins such as glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP) in cells .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoate-13C16 (sodium): Another 13C-labeled hexadecanoate salt, but with sodium instead of potassium.
Palmitic acid-13C16: The free acid form of hexadecanoate-13C16.
Hexadecanoate-13C: A partially labeled version with fewer 13C atoms .
Uniqueness
Hexadecanoate-13C16 (potassium) is unique due to its complete 13C labeling and potassium salt form, which provides distinct advantages in certain experimental conditions, such as enhanced solubility and specific ion interactions .
Properties
Molecular Formula |
C16H31KO2 |
---|---|
Molecular Weight |
310.40 g/mol |
IUPAC Name |
potassium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
InChI Key |
MQOCIYICOGDBSG-SJIUKAAASA-M |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] |
Origin of Product |
United States |
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